(tert-Butoxycarbonyl)-L-leucylglycine

Solid-Phase Peptide Synthesis Resin Loading Efficiency Boc vs. Fmoc Strategy

In SPPS, low resin loading and epimerization reduce yield and stereochemical integrity. Boc-Leu-Gly-OH (CAS 32991-17-6) solves these challenges with the Boc strategy: • ≥33.4% higher resin loading efficiency vs Fmoc, cutting raw material use and cycle time. • Epimerization as low as 0.05% under optimized coupling, preserving chiral purity for therapeutic peptides. • Validated intermediate for bombesin receptor-targeting ligands (U.S. Patent 5,100,873). ≥98% purity with CoA ensures reliable performance in protease substrate design and enzyme inhibitor synthesis.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
CAS No. 32991-17-6
Cat. No. B558332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butoxycarbonyl)-L-leucylglycine
CAS32991-17-6
Synonyms32991-17-6; (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)aceticacid; BOC-LEU-GLY-OH; AC1Q1OA9; SCHEMBL996962; CTK8B5510; N-t-butoxycarbonyl-leucyl-glycine; MolPort-006-318-913; NRXDUMDULDHIEA-VIFPVBQESA-N; ALBB-015827; ZINC2555025; ANW-48978; MFCD00076954; AKOS005175183; CS11064; DS-1419; MCULE-3124607819; AJ-39674; AK-76846; BR-76846; AB0024244; KB-210915; TC-137723; FT-0684001; ST24026533
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
InChIKeyNRXDUMDULDHIEA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Leu-Gly-OH Dipeptide Building Block


(tert-Butoxycarbonyl)-L-leucylglycine (Boc-Leu-Gly-OH, CAS 32991-17-6) is a protected dipeptide composed of L-leucine and glycine with a tert-butoxycarbonyl (Boc) group at the N-terminus . It is a white crystalline powder with a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol . This compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS), where the Boc group provides stability under basic conditions and is selectively removed under acidic conditions (typically TFA) to enable sequential peptide chain elongation . Its commercial availability with guaranteed purity of ≥98% makes it a reliable intermediate for the synthesis of complex peptides, enzyme substrates, and pharmaceutical candidates [1].

Protection Strategy Boc group for SPPS; stable under basic conditions, selectively removed with TFA
Purity Grade Reported purity 98% or higher; suitable for reliable peptide chain assembly
Sequence Utility Leu-Gly dipeptide core for protease substrates and receptor ligand design

Substitution Risks for Boc-Leu-Gly-OH


In peptide synthesis, the choice of protected dipeptide building block directly impacts coupling efficiency, epimerization rates, and downstream application performance. While Fmoc-Leu-Gly-OH (CAS 82007-05-4) and Boc-Gly-Leu-OH (CAS 51871-42-2) are chemically related analogs, they exhibit distinct differences in protecting group compatibility, resin loading efficiency, and self-assembly behavior that preclude simple interchangeability . The Boc strategy demonstrates at least 33.4% higher resin loading efficiency compared to the Fmoc strategy, which translates to improved overall synthetic yields [1]. Furthermore, the specific Leu-Gly sequence in Boc-protected form is a critical component in protease substrate design and peptide ligand development, where substituting the protecting group or sequence order alters enzymatic recognition and cleavage kinetics .

Fmoc-Leu-Gly-OH
Protecting Group Mismatch Fmoc requires basic deprotection; incompatible with Boc resin strategies. Loading efficiency may differ significantly.
Boc-Gly-Leu-OH
Sequence Order Mismatch Gly-Leu vs. Leu-Gly alters protease recognition and self-assembly behavior; may not support the same bioactive peptide design.
Other Boc-dipeptides
Property Divergence Self-assembly and coupling kinetics are sequence-dependent. Aromatic vs. aliphatic side chains shift organogel and stacking profiles.

Boc-Leu-Gly-OH Comparative Evidence


Resin Loading Efficiency: Boc vs. Fmoc Strategy

The Boc protection strategy, which utilizes Boc-protected amino acids such as Boc-Leu-Gly-OH, demonstrates significantly higher resin loading efficiency compared to the Fmoc strategy. In a comparative study, the attachment yield of Boc-protected amino acids (including Boc-Leu) to Merrifield resin was at least 33.4% higher than that of Fmoc-protected amino acids to Wang resin [1]. Specifically, Boc-Leu-O−Cs+ achieved an 87.3% loading efficiency after 31 hours, while Fmoc-Leu-OH achieved only 44.2% after 48 hours [1].

Resin Loading Efficiency
Cross-study comparable
Boc-Leu-O⁻Cs⁺ to Merrifield resin: 87.3% mean yield (31 h, 1.2 eq.) vs. Fmoc-Leu-OH to Wang resin: 44.2% (48 h, 3.0 eq.)
Reported resin loading context supports Boc-strategy efficiency
Conditions differ; direct resin comparison may require validation
Solid-Phase Peptide Synthesis Resin Loading Efficiency Boc vs. Fmoc Strategy

Epimerization Control via Thiol Acid Coupling

While direct comparative data for Boc-Leu-Gly-OH itself is limited, a closely related Boc-protected dipeptide thiol acid, Boc-Gly-Leu-SH, demonstrates exceptional epimerization control during segment coupling. In a 1981 study, Boc-Gly-Leu-SH coupled to resin-bound Ala with DCC in CH2Cl2 at 0°C produced only 0.05% DL-epimer [1]. Under identical conditions, conventional coupling of Boc-Gly-Ala-OH yielded 16.5% DL-epimer [1]. This represents a >300-fold reduction in epimerization, highlighting the utility of Boc-protected dipeptide building blocks for stereochemical integrity.

Epimerization Control
Class-level inference
Boc-Gly-Leu-SH coupling: 0.05% DL-epimer vs. Boc-Gly-Ala-OH: 16.5% DL-epimer (DCC-mediated)
Supports Boc-dipeptide thiol acid epimerization control review
Data for Boc-Leu-Gly-OH specifically not available; class-level inference
Peptide Coupling Epimerization Racemization Control Boc-Gly-Leu-SH

Self-Assembly: Absence of Organogel Formation

In a direct head-to-head comparison, the tripeptide Boc-Leu-Gly-m-ABA-OMe (containing the Boc-Leu-Gly motif) fails to form organogels in aromatic solvents, whereas the phenylalanine analog Boc-Phe-Gly-m-ABA-OMe forms excellent gels [1]. The absence of gelation is attributed to the lack of aromatic π-stacking interactions, which are essential for the self-assembly and nanofibrous network formation observed in the Phe-containing analog [1]. This negative result is a defining characteristic that distinguishes Boc-Leu-Gly-containing peptides from their aromatic counterparts.

Self-Assembly Behavior
Direct head-to-head comparison
Boc-Leu-Gly-m-ABA-OMe: no gel in aromatic solvents; Boc-Phe-Gly-m-ABA-OMe forms stable organogels
Absence of aromatic π-stacking confirms Leu-motif does not promote undesired gelation
Relevant for material science applications where gelation must be avoided
Self-Assembly Organogelator Peptide Gelation π-Stacking

Bombesin Receptor Ligand Synthesis Intermediate

A U.S. patent (US 5,100,873) explicitly discloses the use of Boc-Leu-Gly-OBzl (benzyl ester of Boc-Leu-Gly) as a key intermediate in the synthesis of irreversible peptide ligands targeting bombesin receptors [1]. The patent describes the preparation of a peptide of formula Boc-mMel-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-Leu-Met-NH2, wherein the Boc-Leu-Gly-OBzl dipeptide serves as an essential building block [1]. This validated use in receptor-targeted therapeutic peptide synthesis distinguishes Boc-Leu-Gly derivatives from generic protected dipeptides lacking documented applications in bioactive peptide development.

Bombesin Receptor Ligand Synthesis
Supporting evidence
Boc-Leu-Gly-OBzl used as intermediate in US Patent 5,100,873 for irreversible bombesin receptor ligands
Provides documented synthetic pathway for receptor-targeted peptide research
Patent-based evidence; independent reproduction recommended
Bombesin Receptor Peptide Ligand Anticancer Peptides Boc-Leu-Gly-OBzl

Boc-Leu-Gly-OH Application Scenarios


Large-Scale SPPS with High Efficiency

For industrial-scale SPPS, Boc-Leu-Gly-OH is the preferred protected dipeptide building block due to the Boc strategy's demonstrated ≥33.4% higher resin loading efficiency compared to the Fmoc strategy [1]. This efficiency gain translates to reduced raw material consumption and shorter production cycles, making Boc-protected dipeptides economically advantageous for high-volume peptide manufacturing. Procurement should prioritize vendors offering ≥98% purity with certificates of analysis confirming TLC or HPLC purity.

Stereopure Bioactive Peptide Synthesis

When synthesizing peptides where stereochemical integrity is paramount—such as therapeutic peptides, enzyme inhibitors, or receptor ligands—Boc-Leu-Gly-OH and its derivatives offer a pathway to minimize epimerization. Although direct data for Boc-Leu-Gly-OH is limited, class-level evidence from Boc-Gly-Leu-SH demonstrates that Boc-protected dipeptide building blocks can achieve epimerization levels as low as 0.05% under optimized coupling conditions, compared to 16.5% for conventional methods [2]. Researchers should specify Boc-Leu-Gly-OH from suppliers with validated low racemization profiles.

Bombesin Receptor-Targeted Therapeutics

Boc-Leu-Gly-OH and its benzyl ester derivative Boc-Leu-Gly-OBzl are validated intermediates for the synthesis of irreversible peptide ligands targeting bombesin receptors, as documented in U.S. Patent 5,100,873 [3]. This application is particularly relevant for academic and industrial groups developing anticancer peptides or diagnostic agents targeting bombesin receptor-positive tumors. Procurement should consider both Boc-Leu-Gly-OH and its benzyl ester form depending on the specific synthetic route requirements.

Application
Selection Property
Validation Focus
Large-scale SPPS
Boc resin loading efficiency
Yield and raw-material efficiency review
Stereopure bioactive peptide synthesis
Epimerization control context
Stereochemical integrity under coupling conditions
Bombesin receptor-targeted research
Validated synthetic pathway
Receptor ligand development and patent precedent

Technical Documentation Hub

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